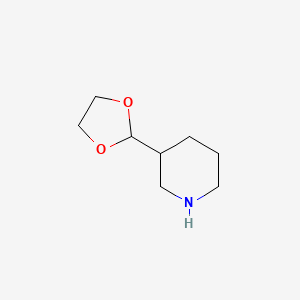
3-(1,3-Dioxolan-2-yl)piperidine
Übersicht
Beschreibung
“3-(1,3-Dioxolan-2-yl)piperidine” is a chemical compound with the CAS Number: 1001939-65-6 . It has a molecular weight of 157.21 . The IUPAC name for this compound is 3-(1,3-dioxolan-2-yl)piperidine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “3-(1,3-Dioxolan-2-yl)piperidine” is 1S/C8H15NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h7-9H,1-6H2 . This code provides a unique representation of the molecular structure of the compound.
Physical And Chemical Properties Analysis
As mentioned earlier, “3-(1,3-Dioxolan-2-yl)piperidine” is a liquid at room temperature . It has a molecular weight of 157.21 .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Industry
Piperidine derivatives, including 3-(1,3-Dioxolan-2-yl)piperidine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Anticancer Agents
Piperidine derivatives are utilized as anticancer agents . Their unique structure allows them to interact with various biological targets, potentially inhibiting the growth of cancer cells .
Antiviral Agents
Piperidine derivatives also serve as antiviral agents . They can interfere with the life cycle of viruses, potentially preventing viral replication .
Antimalarial Agents
The antimalarial activity of piperidine derivatives makes them valuable in the fight against malaria . They can disrupt the life cycle of the malaria parasite, potentially preventing the disease .
Antimicrobial and Antifungal Agents
Piperidine derivatives are used as antimicrobial and antifungal agents . They can inhibit the growth of bacteria and fungi, potentially preventing infections .
Antihypertensive Agents
As antihypertensive agents, piperidine derivatives can help control high blood pressure . They can relax and widen blood vessels, potentially reducing blood pressure .
Analgesic and Anti-inflammatory Agents
Piperidine derivatives are used as analgesic and anti-inflammatory agents . They can reduce pain and inflammation, potentially improving quality of life for patients with various conditions .
Anti-Alzheimer Agents
Piperidine derivatives are being explored as potential anti-Alzheimer agents . They may have the ability to interact with biological targets associated with Alzheimer’s disease, potentially slowing its progression .
Safety and Hazards
Wirkmechanismus
Mode of Action
It is generally used as an intermediate in organic synthesis , suggesting that it may interact with its targets to form other biologically active compounds.
Biochemical Pathways
As an intermediate in organic synthesis , it may be involved in various biochemical reactions, leading to the formation of different compounds. The downstream effects of these reactions would depend on the specific compounds produced.
Result of Action
As an intermediate in organic synthesis , it may contribute to the formation of various biologically active compounds, and the effects would depend on the specific compounds produced.
Action Environment
The action, efficacy, and stability of 3-(1,3-Dioxolan-2-yl)piperidine can be influenced by various environmental factors . These factors could include temperature, pH, presence of other molecules, and the specific biological environment in which the compound is present.
Eigenschaften
IUPAC Name |
3-(1,3-dioxolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFXKOPNBQVMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



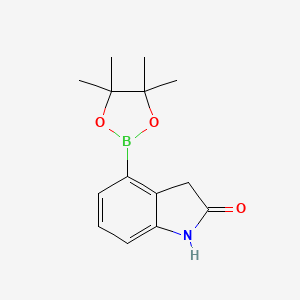
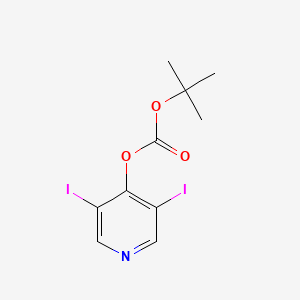
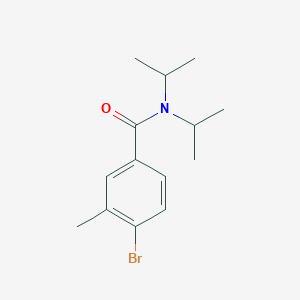

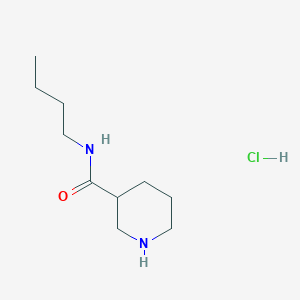
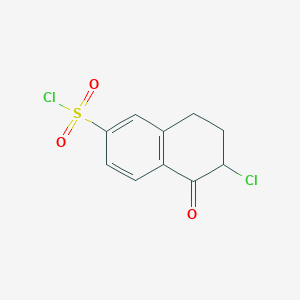
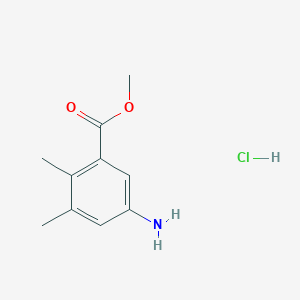

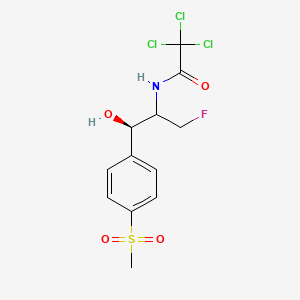
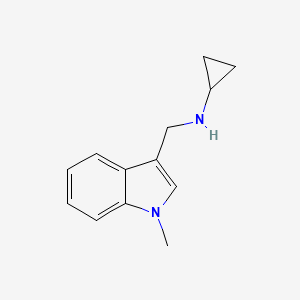
![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1462937.png)


![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride](/img/structure/B1462941.png)